molecular formula C9H7FO2 B137598 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 136191-16-7

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B137598
CAS No.: 136191-16-7
M. Wt: 166.15 g/mol
InChI Key: SCUZCYGMCGKOPP-UHFFFAOYSA-N
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Description

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol It is a derivative of indanone, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 7-position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
  • 4-Fluoro-7-chloro-2,3-dihydro-1H-inden-1-one
  • 4-Fluoro-7-aminomethyl-2,3-dihydro-1H-inden-1-one

Comparison: 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

4-fluoro-7-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUZCYGMCGKOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570727
Record name 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136191-16-7
Record name 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Fluoro-7-hydroxy-indan-1-one is prepared in analogy to the non-fluorinated compound by the process of S. Wagatsuma et al. [Org. Prep. Proced. Int., 5(2), 1973, 65-70] in two steps: 1. esterification of 4-fluorophenol and 3-chloropropionyl chloride by refluxing both components in toluene (yield: 86.1%, b.p: 150° C./30 mm); 2. heating the ester in the presence of AlCl3 (yield: 53.9%, m.p.: 87° C.).
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Yield
86.1%

Synthesis routes and methods II

Procedure details

4-Fluorophenyl acrylate (12.0 g) was added to a mixture of aluminum chloride (33.7 g) and sodium chloride (14.8 g), and the mixture was stirred at 80° C. for 2 hours and then at 160° C. for 1 hour. After completion of the reaction, ice-water and concentrated hydrochloric acid were added, and the reaction mixture was extracted with chloroform. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography. From the eluate of hexane-ethyl acetate (9:1), 4-fluoro-7-hydroxy-1-indanone (5.75 g) was obtained as a pale yellow powder.
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12 g
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33.7 g
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reactant
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14.8 g
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ice water
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Synthesis routes and methods III

Procedure details

Compound I (219 g) is slowly added to anhydrous AlCl3 (720 g) under nitrogen and kept at room temperature while stirred. Stirring is discontinued when the mixture becomes too viscous. After heating to 120° C. for 1 h, stirring is re-started again and the temperature is further increased to 180° C. (2 hrs). After cooling and addition of excess water, the product is steam-distilled. Extraction with chloroform and evaporation gives 127 g of crude II.
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219 g
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720 g
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